N-[2-chloro-4-(cyanomethyl)phenyl]-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide
Description
N-[2-chloro-4-(cyanomethyl)phenyl]-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a piperidine ring, a morpholine ring, and a phenyl group substituted with a chloro and cyanomethyl group. Its intricate structure suggests it may have interesting chemical properties and biological activities.
Properties
IUPAC Name |
N-[2-chloro-4-(cyanomethyl)phenyl]-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN4O2/c1-2-20(25-11-13-27-14-12-25)6-9-24(10-7-20)19(26)23-18-4-3-16(5-8-22)15-17(18)21/h3-4,15H,2,5-7,9-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFJKJQNKZDHDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)NC2=C(C=C(C=C2)CC#N)Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-4-(cyanomethyl)phenyl]-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by a morpholine moiety.
Attachment of the Phenyl Group: The phenyl group with the chloro and cyanomethyl substituents is attached through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Final Coupling and Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through an amide coupling reaction using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-chloro-4-(cyanomethyl)phenyl]-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure suggests it may interact with proteins, nucleic acids, or cell membranes, making it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, this compound could be investigated for its potential pharmacological activities. Its structural features suggest it may have activity against certain biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique structure may impart desirable properties to the final products, such as improved stability or bioactivity.
Mechanism of Action
The mechanism of action of N-[2-chloro-4-(cyanomethyl)phenyl]-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or ion channels, modulating their activity. The presence of the morpholine and piperidine rings suggests it may act on central nervous system targets, potentially influencing neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-4-(methyl)phenyl]-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide
- N-[2-chloro-4-(cyanomethyl)phenyl]-4-methyl-4-morpholin-4-ylpiperidine-1-carboxamide
- N-[2-chloro-4-(cyanomethyl)phenyl]-4-ethyl-4-piperidin-4-ylpiperidine-1-carboxamide
Uniqueness
N-[2-chloro-4-(cyanomethyl)phenyl]-4-ethyl-4-morpholin-4-ylpiperidine-1-carboxamide is unique due to the combination of its functional groups and the specific arrangement of its rings. This unique structure may confer distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
